Cas no 405554-66-7 (1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)

1-(1-(メトキシイミノ)-2,3-ジヒドロ-1H-インデン-5-イル)-2-(ピリジン-4-イル)エタン-1,2-ジオンは、高度に特異的な化学構造を有する有機化合物です。この化合物は、インドリン骨格とピリジン環がジオン基を介して結合した特徴的な構造を持ち、医薬品中間体や機能性材料としての応用が期待されます。特に、メトキシイミノ基の導入により分子の安定性が向上し、反応性の制御が可能となる点が利点です。また、π共役系が拡張された構造は光電子特性に優れ、有機エレクトロニクス分野での利用も検討されています。合成経路の最適化により高収率での製造が可能で、純度管理が容易な点も特長です。

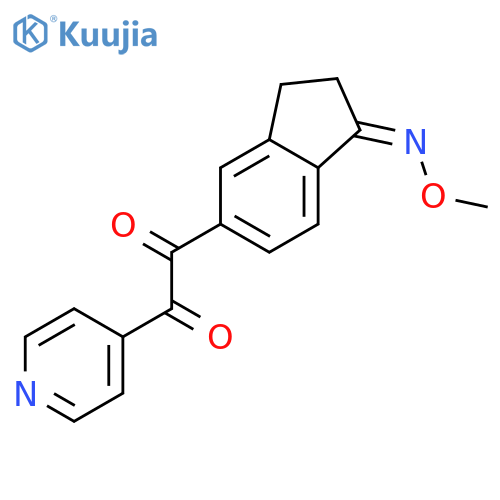

405554-66-7 structure

商品名:1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione

1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione 化学的及び物理的性質

名前と識別子

-

- 1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione

- 1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-dione

- 1,2-Ethanedione, 1-[2,3-dihydro-1-(MethoxyiMino)-1H-inden-5-yl]-2-(4-pyridinyl)-

- SCHEMBL5131394

- DTXSID40697579

- 1-(1-Methoxyimino-indan-5-yl)2-pyridin-4-yl-ethane-1,2-dione

- GUPVAYODPWPSIM-UHFFFAOYSA-N

- 405554-66-7

- 1-[1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]-2-(pyridin-4-yl)ethane-1,2-dione

- 1-(1-Methoxyimino-indan-5-yl)-2-pyridin-4-yl-ethane-1,2-dione

-

- インチ: InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3/b19-15+

- InChIKey: GUPVAYODPWPSIM-XDJHFCHBSA-N

- ほほえんだ: CO/N=C/1\CCC2=CC(=CC=C21)C(=O)C(=O)C3=CC=NC=C3

計算された属性

- せいみつぶんしりょう: 294.10044231g/mol

- どういたいしつりょう: 294.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 469

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 68.6Ų

1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM170576-1g |

(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione |

405554-66-7 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A029184705-1g |

1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione |

405554-66-7 | 95% | 1g |

$791.04 | 2023-09-02 |

1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

405554-66-7 (1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量